molecular formula C31H32N2NaO13S B1583305 Xylenol Orange tetrasodium CAS No. 3618-43-7

Xylenol Orange tetrasodium

Cat. No.: B1583305
CAS No.: 3618-43-7
M. Wt: 695.6 g/mol
InChI Key: BNUSJMLSIYZYPC-UHFFFAOYSA-N
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Description

Xylenol Orange tetrasodium: is an organic reagent widely used as an indicator in metal titrations. It is known for its ability to change color from red to yellow at the endpoint of a titration. The compound is a tetrasodium salt of xylenol orange, which is a complexometric indicator used in various analytical chemistry applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Xylenol Orange tetrasodium plays a significant role in biochemical reactions due to its ability to form complexes with metal ions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the fluorescent histochemical detection of alkaline phosphatase . The nature of these interactions often involves the chelation of metal ions, which can alter the activity of the enzymes or proteins involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been used as a vital stain to study calcification in bone development, injury, and repair . This compound influences cell function by interacting with metal ions, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with calcium ions can affect cellular processes that rely on calcium signaling.

Molecular Mechanism

The mechanism of action of this compound involves its ability to bind with metal ions. This binding can inhibit or activate enzymes, depending on the specific metal ion and enzyme involved. For instance, the formation of complexes with iron ions has been used to detect iron in solutions . These interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under typical laboratory conditions, but its effectiveness can decrease over time due to degradation . Long-term studies in vitro and in vivo have observed consistent staining and detection capabilities, although the intensity may diminish with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively stains and detects metal ions without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain concentration is required to achieve effective staining without adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by chelating metal ions that are essential for enzyme activity. For example, its interaction with iron ions can influence the metabolism of iron-dependent enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. For instance, its binding to calcium ions can facilitate its transport to areas of high calcium concentration, such as bone tissue .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with metal ions and binding proteins. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in bone tissue is facilitated by its interaction with calcium ions, which are abundant in bone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xylenol Orange tetrasodium is synthesized by reacting xylenol orange with sodium hydroxide. The reaction involves the neutralization of xylenol orange with sodium hydroxide to form the tetrasodium salt. The reaction is typically carried out in an aqueous medium at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of xylenol orange with sodium hydroxide. The process is optimized to ensure high purity and yield. The product is then filtered, dried, and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: Xylenol Orange tetrasodium primarily undergoes complexation reactions with metal ions. It forms stable complexes with various metal ions, which is the basis for its use as an indicator in metal titrations .

Common Reagents and Conditions:

Major Products: The major products of these reactions are the metal-xylenol orange complexes, which exhibit distinct color changes that are used to indicate the endpoint of titrations .

Scientific Research Applications

Chemistry: Xylenol Orange tetrasodium is used as a complexometric indicator in the titration of metal ions. It is also used in spectrophotometric assays to detect and quantify metal ions in various samples .

Biology: In biological research, this compound is used as a vital stain to study calcification in bone development, injury, and repair. It is also used in the fluorescent histochemical detection of alkaline phosphatase .

Medicine: The compound is used in diagnostic assays to detect and quantify metal ions in biological samples. It is also used in the preparation of ferrous benzoic xylenol orange gels for studying the effects of magnetic resonance imaging parameters on image quality .

Industry: this compound is used in various industrial applications, including the manufacturing of diagnostic assays and the detection of metal ions in environmental samples .

Comparison with Similar Compounds

Uniqueness: Xylenol Orange tetrasodium is unique due to its high sensitivity and specificity for a wide range of metal ions. It also has a distinct color change from red to yellow, which makes it easy to detect the endpoint of titrations. Additionally, its fluorescent properties make it useful in various spectrophotometric and histochemical applications .

Biological Activity

Xylenol Orange tetrasodium salt (CAS Number: 3618-43-7) is a synthetic organic compound widely recognized for its applications in analytical chemistry, particularly as a metal indicator and fluorochrome. This compound exhibits significant biological activity, making it valuable in various biochemical assays and studies related to cellular processes, oxidative stress, and calcification.

Basic Characteristics

PropertyValue
Molecular FormulaC₃₁H₂₈N₂Na₄O₁₃S
Molecular Weight760.58 g/mol
Melting Point195 °C (decomposes)
Water Solubility510 g/L at 20 °C
Flash Point500.6 °C

Xylenol Orange is known for its fluorescent properties, with excitation maxima at 440 nm and 570 nm, and an emission maximum at 610 nm .

This compound salt exhibits several biological activities, primarily through its interaction with metal ions and cellular components:

  • Metal Ion Indicator : It acts as a versatile indicator in titrations, particularly for detecting metal ions such as iron. The compound forms complexes with Fe²⁺ ions, which can be spectrophotometrically measured at 560 nm after oxidation to Fe³⁺ under acidic conditions .
  • Reactive Oxygen Species (ROS) Measurement : This dye binds to cell membranes to assess ROS production, providing insights into oxidative stress within cells. The ability to measure ROS is crucial for understanding various pathophysiological conditions .
  • Fluorescent Staining : Xylenol Orange is used as a vital stain in histochemical studies to observe calcification processes in bone development and repair. Its fluorescence allows for the visualization of specific cellular components during microscopy .

Applications in Research

  • Detection of Lipid Hydroperoxides : Xylenol Orange has been utilized to detect lipid hydroperoxides in low-density lipoproteins (LDL). This application is particularly relevant in studies of cardiovascular diseases, where oxidative modification of LDL plays a critical role .
  • Fricke Gel Dosimetry : In radiation dosimetry, Xylenol Orange is employed in Fricke gel dosimeters to determine absorbed doses via UV–vis analysis. The complexation between Xylenol Orange and Fe³⁺ ions is essential for accurate dose measurement .
  • Kinetic Studies : Research has explored the kinetics of the oxidation of Xylenol Orange by hydrogen peroxide in the presence of surfactants and metal ions. These studies reveal insights into reaction mechanisms and the influence of environmental factors on dye stability and reactivity .

Study on Calcification

In a study examining the role of Xylenol Orange in calcification processes, researchers demonstrated its effectiveness as a fluorescent marker for alkaline phosphatase activity in osteoblasts. The results indicated that Xylenol Orange could be reliably used to visualize bone mineralization during development and healing processes.

Kinetics of Oxidation

A kinetic study investigated the oxidation rates of Xylenol Orange by hydrogen peroxide under varying pH levels and temperatures. The findings suggested that the presence of Co(II) ions significantly accelerated the reaction rate, highlighting the compound's potential utility in catalysis and environmental monitoring applications .

Properties

CAS No.

3618-43-7

Molecular Formula

C31H32N2NaO13S

Molecular Weight

695.6 g/mol

IUPAC Name

tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C31H32N2O13S.Na/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41);

InChI Key

BNUSJMLSIYZYPC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O.[Na]

Key on ui other cas no.

3618-43-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the applications of Xylenol Orange Tetrasodium in Magnetic Resonance Imaging (MRI)?

A1: this compound has proven useful in creating tissue-equivalent materials for optimizing MRI pulse sequences. [] Researchers incorporated the compound into a gel, alongside other components like gelatin and ferrous ammonium sulfate. This gel, irradiated to varying degrees, mimicked different tissue properties. By analyzing the contrast-to-noise ratio of the gel under different MRI pulse sequences (like conventional spin echo and fast spin echo), researchers can refine imaging protocols for enhanced contrast in various tissues. [] This research highlights the role of this compound in advancing MRI technology and improving diagnostic imaging capabilities.

Q2: How is this compound used to study reaction kinetics in the presence of surfactants?

A2: this compound serves as a model compound for investigating oxidation reactions in micellar environments. [] One study explored its oxidation by hydrogen peroxide in the presence of a cationic surfactant, N-dodecylpyridinium chloride. [] By monitoring the reaction kinetics under various conditions (temperature, pH, concentration), researchers gain insights into how surfactants influence reaction mechanisms and rates. This knowledge is valuable for understanding and optimizing chemical reactions in systems where surfactants play a crucial role.

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